molecular formula C5H6N2O2 B2508395 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone CAS No. 861334-81-8

1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone

Cat. No. B2508395
CAS RN: 861334-81-8
M. Wt: 126.115
InChI Key: UWGQVCYBHXWAJK-UHFFFAOYSA-N
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Description

The compound 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities. The oxadiazole nucleus is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This structure is often used as a scaffold for the development of new drugs due to its stability and versatile chemical properties.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazide with various reagents. For instance, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was achieved by reacting 2-(pyridine-2-ylamino)acetohydrazide with carbon disulfide and potassium hydroxide in ethanol . Similarly, other derivatives, such as those with a carbazole moiety, were synthesized by condensation reactions involving acetohydrazide and acetic anhydride . These methods demonstrate the versatility of the 1,2,4-oxadiazole core in synthesizing a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized 1,2,4-oxadiazole derivatives are confirmed using various spectroscopic techniques, including IR, NMR, and MS, along with elemental analysis . For example, the novel heterocyclic compound 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone was characterized using FTIR spectrum and single crystal XRD, revealing that it crystallizes in the Monoclinic crystal system .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the substituents attached to the oxadiazole nucleus. The presence of different functional groups can lead to a variety of chemical reactions, enabling the synthesis of a diverse array of compounds. For instance, the cyclization of N'-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonitonohydrazide in acetic anhydride resulted in the formation of various substituted 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones .

Physical and Chemical Properties Analysis

The physical properties, such as crystal structure and transparency, are determined using techniques like single crystal XRD and UV-visible spectroscopy. For example, the crystal structure study of a novel heterocyclic compound showed that it is transparent in the entire visible region and has good thermal stability as determined by TG and DTA analysis . The chemical properties, particularly the antimicrobial activity, are evaluated using minimum inhibitory concentration (MIC) values. Compounds with the 1,2,4-oxadiazole core have shown significant antimicrobial activity, with MIC values ranging from 30.2 to 43.2 µg cm-3 . These properties make 1,2,4-oxadiazole derivatives promising candidates for further drug development.

Scientific Research Applications

Synthesis and Chemical Structure

  • The compound 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone is involved in the synthesis of various chemical structures. For instance, Xu et al. (2005) detailed the molecular structure of a related compound, highlighting the angles made by the 1,3,4-oxadiazole ring with adjacent benzene and triazole rings, which can be crucial for its chemical behavior and reactivity (Xu et al., 2005).

Antimicrobial Activity

  • Compounds derived from 1,3,4-oxadiazole, like 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have shown significant antimicrobial activity. Salimon et al. (2011) synthesized such compounds and found them to have substantial effectiveness against various microbes (Salimon et al., 2011).
  • Oliveira et al. (2012) synthesized new 1,3,4-oxadiazole derivatives with strong anti-staphylococcal activity, suggesting potential as new drug candidates (Oliveira et al., 2012).

Chemical Transformations

  • Potkin et al. (2012) described the transformation of 5-arylisoxazole-3-carboxylic acids into 1,2,5-oxadiazoles, demonstrating the chemical versatility of oxadiazole derivatives (Potkin et al., 2012).
  • Fuloria et al. (2009) synthesized a series of 1,3,4-oxadiazol-3(2H)-yl)ethanones with enhanced anti-bacterial and anti-fungal activity, highlighting the importance of chemical modifications in medicinal chemistry (Fuloria et al., 2009).

Anticonvulsant Activity

  • Rajak et al. (2010) developed semicarbazone-based 1,3,4-oxadiazole derivatives with promising anticonvulsant activities, contributing to the development of new antiepileptic drugs (Rajak et al., 2010).

Corrosion Inhibition

  • Ammal et al. (2018) studied 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid, indicating their potential in industrial applications (Ammal et al., 2018).

Antimicrobial and Anthelmintic Agents

  • Swamy (2017) synthesized novel 1,3,4-oxadiazole derivatives, exhibiting antimicrobial, anthelmintic, and antiinflammatory activities, thereby expanding the scope of therapeutic applications (Swamy, 2017).

Cytotoxic Evaluation

  • Adimule et al. (2014) synthesized and evaluated the cytotoxicity of 1,3,4-oxadiazole derivatives on human carcinoma cell lines, showing potential in cancer research (Adimule et al., 2014).

Future Directions

The future directions for the study of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanone could include further exploration of its potential biological activities and applications. This could involve the design and synthesis of new derivatives, as well as in-depth studies of its mechanism of action . Additionally, more comprehensive studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.

properties

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3(8)5-6-4(2)9-7-5/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGQVCYBHXWAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861334-81-8
Record name 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-one
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